molecular formula C8H10N2O B1278280 3-(Azetidin-3-yloxy)pyridine CAS No. 224818-30-8

3-(Azetidin-3-yloxy)pyridine

Cat. No. B1278280
M. Wt: 150.18 g/mol
InChI Key: QTFWLMMAUAFUMN-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)pyridine is a compound that is structurally characterized by the presence of a pyridine ring connected to an azetidine moiety. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active compounds and pharmaceuticals. The synthesis and functionalization of such compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, which upon oxidation can yield azetidine-2-carboxylic acids . Another method involves the use of ylide-based aza-Payne rearrangement of 2,3-aziridin-1-ols, which under basic conditions can form epoxy amines and subsequently yield pyrrolidines through a relay ring expansion . Additionally, palladium-catalyzed intramolecular amination of C-H bonds has been developed to synthesize azetidine compounds efficiently . A green and practical method using catalytic amounts of molecular iodine under microwave irradiation has also been developed for the synthesis of 3-pyrrole-substituted 2-azetidinones .

Molecular Structure Analysis

The molecular structure of 3-(Azetidin-3-yloxy)pyridine is characterized by the presence of a pyridine ring, which is a common motif in many biologically active molecules. The azetidine ring attached to the pyridine through an oxygen atom introduces a degree of rigidity and three-dimensionality to the molecule, which can be crucial for its interaction with biological targets. The stereochemistry of the azetidine ring can be controlled through stereoselective synthesis methods, as demonstrated in the synthesis of pyrrolidines and azetidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for constructing pyrrolidine rings with diverse stereochemical patterns . The azetidine moiety can also undergo rearrangements, such as the HCl(g)-promoted reaction of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides, leading to highly functionalized pyrrolizidine systems . Furthermore, azetidines can be used as precursors for the synthesis of complex molecules, such as azacalix pyridine pyrimidine, which can form complexes with fullerenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Azetidin-3-yloxy)pyridine derivatives are influenced by the presence of the azetidine ring. The rigidity of the azetidine ring can affect the boiling point, melting point, and solubility of the compound. The electronic properties of the pyridine ring, such as its ability to engage in π/π and CH/π interactions, can also influence the compound's reactivity and binding affinity to biological targets . The synthesis of radiolabeled azetidine derivatives, such as 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, highlights the importance of these compounds in in vivo imaging and the study of nicotinic acetylcholine receptors 10.

Scientific Research Applications

  • Chemical Properties and Safety Information

  • Synthetic Chemistry of Azetidines

  • Synthesis of 3-Pyrrole-substituted 2-Azetidinones

  • Pharmaceutical Industry

    • Pyridazine and pyridazinone, which are heterocycles that contain two adjacent nitrogen atoms, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
    • Pyridazine-based systems have been shown to have numerous practical applications .
  • Synthesis of Penta-substituted/Functionalized-3,4-diarylated Pyridines

    • An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, biologically important templates, via pyridine C3-arylation of nicotinic acids has been developed .
    • The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .
  • Antimicrobial and Antiviral Activities

    • Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
    • Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4- (pyridine-3-yl) azetidine-2-one were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridines

    • Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFWLMMAUAFUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436845
Record name 3-(azetidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yloxy)pyridine

CAS RN

224818-30-8
Record name 3-(azetidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 160 mg (0.64 mmol) of 3-(1-t-butoxycarbonyl-3-azetidinyloxy)-pyridine was added 6 mL of solution containing 3 mL of TFA and 3 mL of CH2Cl2 at ice-bath temperature. The reaction solution was slowly warmed to room temperature and allowed to stir 50 min at room temperature. After 50 min, solvents were removed in vacuo and the crude product was purified by flash chromatography (9:1:0.05, CHCl3:MeOH:conc. NH4OH) to obtain 62 mg (67%) of a white solid: 1H NMR (300 MHz, CD3OD) δ8.23 (2H, br s), 7.38 (2H, br d), 5.24 (2H, br s), 4.58 (2H, br d), 4.20 (2H, br d, J=9.8 Hz); Mass spectrum (ESI) m/z 151.7 (M+H+).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted structural optimization of the glycine amide …
Number of citations: 4 www.sciencedirect.com

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